Hydrochlordecone

Description

BenchChem offers high-quality Hydrochlordecone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrochlordecone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

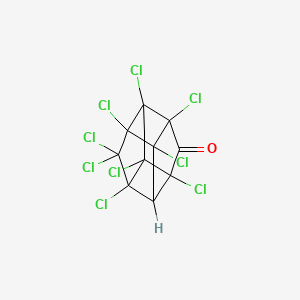

IUPAC Name |

1,2,3,4,6,7,9,10,10-nonachloropentacyclo[5.3.0.02,6.03,9.04,8]decan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HCl9O/c11-3-1-4(12)6(14,2(3)20)8(16)7(3,15)5(1,13)10(18,19)9(4,8)17/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRPRWNOWWPIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3(C(=O)C4(C1(C5(C4(C3(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HCl9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967900 | |

| Record name | 1,1a,3,3a,4,5,5,5a,5b-Nonachlorooctahydro-2H-1,3,4-(methanetriyl)cyclobuta[cd]pentalen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53308-47-7 | |

| Record name | Hydrochlordecone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053308477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1a,3,3a,4,5,5,5a,5b-Nonachlorooctahydro-2H-1,3,4-(methanetriyl)cyclobuta[cd]pentalen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Hydrochlordecone from Chlordecone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of hydrochlordecone, also known as chlordecone alcohol, from its parent compound, chlordecone. The primary focus of this document is the reductive transformation of the ketone functional group in chlordecone to a secondary alcohol, a reaction of significant interest for the preparation of analytical standards and for toxicological and metabolic studies. Chlordecone alcohol is the major metabolite of chlordecone in humans.[1][2]

Synthesis Overview: Reductive Conversion

The most direct and widely utilized method for the synthesis of hydrochlordecone is the reduction of the carbonyl group of chlordecone. This transformation is effectively achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent that converts ketones to secondary alcohols.[3]

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon of chlordecone. Subsequent protonation of the resulting alkoxide intermediate by a protic solvent, typically an alcohol, yields the final product, hydrochlordecone.

Experimental Protocol

The following protocol is based on established methods for the borohydride reduction of chlordecone to yield hydrochlordecone, achieving yields of over 60%.[3]

Materials and Reagents

-

Chlordecone (C₁₀Cl₁₀O)

-

Sodium Borohydride (NaBH₄)

-

Ethanol (Absolute)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

Silica Gel (for chromatography)

-

Hexane

-

Ethyl Acetate

Procedure

-

Dissolution: Dissolve chlordecone in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride to the solution in small portions over a period of 15-20 minutes while stirring continuously.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the chlordecone spot and the appearance of a new, more polar spot for hydrochlordecone indicates reaction completion.

-

Quenching and Workup: After the reaction is complete (typically 1-2 hours), slowly add deionized water to quench the excess sodium borohydride.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous mixture multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure hydrochlordecone.

Quantitative Data and Characterization

The successful synthesis of hydrochlordecone must be confirmed by analytical characterization. The physical and spectral properties of the starting material and the product are summarized below.

Table 1: Physical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Chlordecone | C₁₀Cl₁₀O | 490.63 | Tan to white crystalline solid[4][5] |

| Hydrochlordecone | C₁₀H₂Cl₁₀O | 492.65 | Solid |

Table 2: Spectroscopic Data

| Compound | Technique | Key Data Points |

| Chlordecone | Mass Spec (EI) | m/z Top Peaks: 272, 274, 270[4] |

| Hydrochlordecone | Mass Spec (EI) | m/z Top Peaks: 220, 218, 222[6] |

| ¹H NMR | Data to be obtained from spectral analysis | |

| ¹³C NMR | Data to be obtained from spectral analysis |

Note: Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and peak assignments for hydrochlordecone should be determined upon analysis of the purified product and compared with literature values where available. Characterization of the reduction products is typically established by chromatographic (TLC, GC) and spectral (IR, NMR, MS) analyses.[3]

Logical Relationships in Synthesis

The efficiency and outcome of the synthesis are dependent on several key parameters. The relationship between these parameters and the desired outcome is crucial for optimizing the reaction.

Maintaining a low temperature (0°C) during the addition of sodium borohydride is critical to control the reaction rate and prevent potential side reactions. Using a slight excess of the reducing agent ensures the complete conversion of the starting material. Reaction monitoring by TLC is essential to determine the optimal reaction time, avoiding prolonged reaction periods that could lead to product degradation or the formation of byproducts.

References

- 1. Purification and characterization of chlordecone reductase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial Degradation of a Recalcitrant Pesticide: Chlordecone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chlordecone | C10Cl10O | CID 299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chlordecone - Wikipedia [en.wikipedia.org]

- 6. Chlordecone alcohol | C10H2Cl10O | CID 13946 - PubChem [pubchem.ncbi.nlm.nih.gov]

abiotic and biotic transformation of chlordecone to hydrochlordecone

An In-depth Technical Guide on the Abiotic and Biotic Transformation of Chlordecone to Hydrochlordecone

Introduction

Chlordecone (CLD), a persistent organochlorine pesticide, has led to significant and long-lasting environmental contamination, particularly in the French West Indies, due to its intensive use in banana plantations.[1][2] Its chemical stability and strong adsorption to soil organic matter contribute to its persistence, with predictions that it will remain in soils for decades or even centuries.[1] Understanding the transformation pathways of chlordecone into its various metabolites, including hydrochlordecones (HCLDs), is critical for developing effective remediation strategies and assessing the long-term environmental fate of this pollutant. This technical guide provides a comprehensive overview of the abiotic and biotic processes that lead to the transformation of chlordecone, with a focus on the formation of hydrochlordecone derivatives.

Abiotic Transformation of Chlordecone

Abiotic transformation of chlordecone involves chemical reactions that occur without microbial intervention. These processes are often mediated by reducing agents present in the environment or introduced for remediation purposes. Key abiotic pathways involve reductive dechlorination, where chlorine atoms on the chlordecone molecule are replaced by hydrogen atoms, leading to the formation of various hydrochlordecones and other degradation products.

Key Abiotic Reductants

Several chemical agents have been shown to effectively dechlorinate chlordecone abiotically:

-

Zero-Valent Iron (ZVI) : ZVI is a strong reducing agent that can promote the reductive dechlorination of chlordecone. This process results in the sequential formation of mono-, di-, tri-, tetra-, and pentahydrochlordecone derivatives.[3][4]

-

Reduced Vitamin B12 (B12s) : Vitamin B12 in its reduced state acts as a catalyst for chlordecone transformation. It can mediate not only the formation of hydrochlordecones but also the opening of the cage structure to produce polychloroindenes (PCINs).[1][3][5]

-

Sodium Sulfide (Na2S) : This chemical reductant has also been shown to facilitate the abiotic reduction of chlordecone, leading to the formation of hydrochlordecones and polychloroindenes.[1][4]

Transformation Products and Pathways

The abiotic reduction of chlordecone is a stepwise process. Initially, monohydrochlordecone (MHCLD) is formed, followed by dihydrochlordecone (DHCLD), and further reduced products.[3] In addition to simple dechlorination, some abiotic processes, particularly those catalyzed by Vitamin B12s, can break the bis-homocubane structure of chlordecone, leading to the formation of C9 polychloroindene compounds.[1][2][6]

References

- 1. Evidence for extensive anaerobic dechlorination and transformation of the pesticide chlordecone (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for extensive anaerobic dechlorination and transformation of the pesticide chlordecone (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil | PLOS One [journals.plos.org]

- 3. Microbial Degradation of a Recalcitrant Pesticide: Chlordecone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Microbial Degradation of a Recalcitrant Pesticide: Chlordecone [frontiersin.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Identification of Novel Hydrochlordecone Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying novel hydrochlordecone and other chlordecone metabolites. It consolidates findings from various research studies to offer detailed experimental protocols, quantitative data, and visual representations of metabolic pathways and experimental workflows.

Introduction to Chlordecone Metabolism

Chlordecone (CLD), a persistent organochlorine pesticide, undergoes metabolic transformation in both mammals and microorganisms. In humans, the primary metabolic route involves the reduction of chlordecone to chlordecone alcohol in the liver, followed by glucuronidation[1]. Microbial degradation, particularly under anaerobic conditions, leads to a more diverse range of transformation products, including a series of hydrochlordecones, and "open cage" C9 polychloroindene compounds[2][3][4]. Recent studies have even identified a fully dechlorinated carboxylated indene product, indicating the potential for complete dechlorination[5][6]. The identification of these metabolites is crucial for understanding the toxicology, environmental fate, and potential for bioremediation of this persistent pollutant.

Analytical Methodologies for Metabolite Identification

The primary analytical techniques for the identification and quantification of chlordecone and its metabolites are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often coupled with tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity[7][8]. High-resolution mass spectrometry (HRMS) is particularly valuable for the identification of unknown metabolites by providing accurate mass measurements[3].

Effective extraction and sample clean-up are critical for the successful analysis of chlordecone and its metabolites from various matrices.

2.1.1. Extraction from Soil and Sediment

-

Objective: To extract chlordecone and its metabolites from solid environmental matrices.

-

Method: Accelerated Solvent Extraction (ASE) followed by a clean-up step.

-

Protocol:

-

Mix 10 g of soil with diatomaceous earth and place it in an ASE cell.

-

Extract with a mixture of acetone/hexane (50:50, v/v) at 100°C and 1500 psi.

-

Perform two static cycles of 5 minutes each.

-

Concentrate the extract under a gentle stream of nitrogen.

-

Perform a clean-up step using a Florisil solid-phase extraction (SPE) cartridge to remove interfering substances[9].

-

Elute the analytes with an appropriate solvent, such as a mixture of hexane and diethyl ether.

-

The final extract can be analyzed by GC-MS or LC-MS[9].

-

-

Alternative Method: For some applications, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be adapted and validated[10].

2.1.2. Extraction from Aqueous Samples (Water, Urine)

-

Objective: To extract and concentrate chlordecone and its metabolites from liquid matrices.

-

Method: Liquid-Liquid Extraction (LLE) or Solid-Phase Microextraction (SPME).

-

LLE Protocol:

-

Acidify 500 mL of the water sample to a pH of 2-3[11].

-

Add an internal standard, such as ¹³C₁₀-chlordecone[11][12].

-

Extract the sample twice with 50 mL of dichloromethane (DCM)[11].

-

Combine the organic extracts and reduce the volume under a nitrogen stream[11].

-

Reconstitute the final extract in a suitable solvent for analysis[11].

-

-

SPME Protocol:

-

Select a suitable SPME fiber, such as polydimethylsiloxane (PDMS).

-

Immerse the fiber in the aqueous sample for a defined period to allow for the adsorption of analytes.

-

Desorb the analytes from the fiber directly in the injector of a gas chromatograph[11].

-

2.1.3. Extraction from Biological Tissues and Fluids (Bile, Feces)

-

Objective: To extract chlordecone and its conjugated and unconjugated metabolites from complex biological matrices.

-

Protocol for Bile:

-

Obtain bile specimens. Note that human bile may contain free chlordecone and chlordecone alcohol[1].

-

To analyze for glucuronide conjugates, pretreat the bile samples with β-glucuronidase to hydrolyze the conjugates and release the free metabolites[1].

-

Perform a liquid-liquid extraction using a suitable organic solvent.

-

Analyze the extract by GC-MS to identify and quantify chlordecone and chlordecone alcohol[1].

-

-

Protocol for Feces:

-

A QuEChERS-based method can be validated for the analysis of chlordecone and its metabolites in feces[10].

-

The method involves an extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) clean-up.

-

The final extract is analyzed by LC-MS/MS[10].

-

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Application: Suitable for the analysis of thermally stable and volatile compounds like chlordecone and some of its less polar metabolites.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight).

-

Typical Parameters:

-

Injector: Programmable Temperature Vaporization (PTV) for large volume injection[9].

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: A gradient temperature program to separate the analytes, for example, starting at 100°C and ramping up to 300°C.

-

Carrier Gas: Helium.

-

Mass Spectrometer: Operated in either full scan mode for unknown identification or selected ion monitoring (SIM) mode for targeted quantification[9][11].

-

2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Application: Ideal for the analysis of a wider range of metabolites, including more polar and thermally labile compounds, and conjugated metabolites.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Orbitrap).

-

Typical Parameters:

-

Column: A reverse-phase column (e.g., C18) is commonly used[7].

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate to improve ionization.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is often effective for these compounds[4].

-

Mass Spectrometer: Operated in selected reaction monitoring (SRM) mode for targeted quantification or in a data-dependent acquisition mode for the identification of unknown metabolites[7]. An LC-Orbitrap MS can be used for accurate mass measurements to aid in the identification of novel metabolites[3].

-

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of chlordecone and its metabolites.

Table 1: Analytical Method Performance for Chlordecone and Metabolites

| Analyte | Matrix | Method | LOQ | Recovery (%) | Reference |

| Chlordecone | Soil | GC/MS | 1 mg/kg | 79 | [9] |

| Chlordecone | Andosol Soil | GC-MS with ¹³C-isotope dilution | 8.84 µg/kg (LOD) | Not reported | [12] |

| Chlordecone | Urine | QuEChERS-LC-MS/MS | 0.1 µg/L | 70-120 | [10] |

| Total Chlordecone (with conjugates) | Urine | QuEChERS-LC-MS/MS | 0.1 µg/L | 70-120 | [10] |

| Chlordecone Alcohol | Urine | QuEChERS-LC-MS/MS | 1.3 µg/L | 70-120 | [10] |

| Total Chlordecone Alcohol (with conjugates) | Urine | QuEChERS-LC-MS/MS | 2.4 µg/L | 70-120 | [10] |

| Chlordecone | Feces | QuEChERS-LC-MS/MS | 3.2 µg/kg | 70-120 | [10] |

| Chlordecone Alcohol | Feces | QuEChERS-LC-MS/MS | 5.8 µg/kg | 70-120 | [10] |

Table 2: Reported Chlordecone and Metabolite Concentrations in Various Matrices

| Matrix | Population/Sample Type | Analyte | Concentration Range | Reference |

| Human Bile | Chlordecone-poisoned factory workers | Chlordecone Alcohol (after β-glucuronidase treatment) | Accounted for 75% of total organochlorine compounds | [1] |

| Human Plasma | Guadeloupe population (case-control study) | Chlordecone | <0.25 - 49.1 µg/L | [13] |

| Human Blood | Banana workers in Guadeloupe | Chlordecone | <1 - 104.5 µg/L (median 6.3 µg/L) | [13] |

| Soil (French West Indies) | Andosol, Nitisol, Ferralsol, Fluvisol | Chlordecone | 0.18 - 35.4 mg/kg | [12] |

| Soil (French West Indies) | Andosol, Nitisol, Ferralsol | β-monohydrochlordecone | Traces detected | [12] |

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes in the identification and transformation of chlordecone.

Caption: Experimental workflow for the identification of novel chlordecone metabolites.

References

- 1. Demonstration of major metabolic pathways for chlordecone (kepone) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for extensive anaerobic dechlorination and transformation of the pesticide chlordecone (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil | PLOS One [journals.plos.org]

- 3. Evidence for extensive anaerobic dechlorination and transformation of the pesticide chlordecone (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. agritrop.cirad.fr [agritrop.cirad.fr]

- 12. Detection and quantification of chlordecone in contaminated soils from the French West Indies by GC-MS using the 13C10-chlordecone stable isotope as a tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chlordecone exposure and adverse effects in French West Indies populations - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Monohydrochlordecone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monohydrochlordecone is a primary metabolite of the persistent organochlorine pesticide chlordecone. While the toxicology of chlordecone is well-documented, the specific toxicological profile of its monohydroxylated metabolite remains less characterized. This technical guide provides a comprehensive overview of the available toxicological data on monohydrochlordecone, including its effects on mitochondrial function and pro-angiogenic properties. This document summarizes key experimental findings, details relevant methodologies, and presents logical relationships through pathway and workflow diagrams to support further research and risk assessment.

Introduction

Chlordecone, a synthetic chlorinated pesticide, has been recognized for its persistence in the environment and its adverse health effects, including neurotoxicity, reproductive and developmental toxicity, and carcinogenicity. In the environment and in biological systems, chlordecone can be metabolized to various derivatives, with monohydrochlordecone being a significant transformation product. Understanding the toxicological profile of monohydrochlordecone is crucial for a complete assessment of the risks associated with chlordecone exposure. This guide aims to consolidate the existing knowledge on the toxicology of monohydrochlordecone to aid researchers and professionals in the fields of toxicology, environmental science, and drug development.

Quantitative Toxicological Data

Quantitative toxicological data for monohydrochlordecone are limited. Most available studies focus on comparing its potency to the parent compound, chlordecone.

Table 1: In Vitro Toxicity Data for Monohydrochlordecone

| Endpoint | Test System | Observation | Relative Potency to Chlordecone |

| Mitochondrial Inner Membrane Permeability | Isolated rat liver mitochondria | Altered permeability | Lower than chlordecone and chlordecone alcohol[1] |

| Pro-angiogenic Properties | In vitro and in vivo models | Reduced pro-angiogenic effects | Lower than chlordecone[2][3] |

| Genotoxicity | Ames test, Micronucleus assay | Non-genotoxic and non-mutagenic | Not applicable[2] |

No definitive LD50, NOAEL, or LOAEL values for monohydrochlordecone have been established in published literature.

Experimental Protocols

This section details the methodologies employed in key studies investigating the toxicological effects of monohydrochlordecone.

Assessment of Mitochondrial Function

Objective: To evaluate the effect of monohydrochlordecone on the permeability of the inner mitochondrial membrane.

Experimental Workflow:

Protocol Details:

-

Mitochondria Isolation: Rat liver mitochondria are isolated using standard differential centrifugation techniques.

-

Exposure: The isolated mitochondria are incubated with a range of monohydrochlordecone concentrations (e.g., 2 to 100 µM) in a suitable buffer.

-

Assays:

-

Swelling Assays: Changes in mitochondrial volume are monitored spectrophotometrically to assess membrane permeability.

-

NADH Oxidation: The rate of oxidation of externally added NADH is measured to determine the permeability of the inner membrane to this substrate.

-

Lysis: Release of matrix enzymes is quantified to assess mitochondrial integrity.

-

Respiration: Oxygen consumption is measured using an oxygen electrode to determine state 4 (resting) and state 3 (ADP-stimulated) respiration rates with substrates like succinate and glutamate.[1]

-

Pro-angiogenic Properties Assessment

Objective: To compare the pro-angiogenic effects of monohydrochlordecone with chlordecone.

Experimental Workflow:

Protocol Details:

-

In Vitro Assay:

-

Human primary endothelial cells are cultured.

-

Cells are treated with different concentrations of chlordecone and its dechlorinated derivatives, including monohydrochlordecone.

-

The formation of capillary-like structures is observed and quantified to assess angiogenic potential.[2]

-

-

In Vivo Assay:

-

A murine model with induced human prostate tumors is used.

-

Animals are treated with chlordecone or its dechlorinated metabolites.

-

Tumor sections are analyzed to measure the extent of vascularization.[3]

-

Genotoxicity and Mutagenicity Assays

Objective: To determine the genotoxic and mutagenic potential of monohydrochlordecone.

Protocol Details:

-

Ames Test (Mutagenicity):

-

Various strains of Salmonella typhimurium with pre-existing mutations are used.

-

The bacteria are exposed to monohydrochlordecone with and without metabolic activation (S9 mix).

-

The number of revertant colonies (bacteria that regain the ability to grow on a histidine-deficient medium) is counted to assess mutagenicity.[2]

-

-

In Vitro Micronucleus Assay (Genotoxicity):

-

Human lymphoblastoid cells (e.g., TK6) are cultured and exposed to monohydrochlordecone.

-

The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, is assessed.[2]

-

Signaling Pathway Interactions

The direct effects of monohydrochlordecone on specific signaling pathways are not well-elucidated. However, based on the known mechanisms of the parent compound, chlordecone, potential interactions can be inferred.

Estrogen Receptor Signaling

Chlordecone is known to be an estrogenic compound that can bind to estrogen receptors (ERs) and trigger downstream signaling.[4][5] Given the structural similarity, monohydrochlordecone may also interact with ERs, although likely with different affinity.

Mitochondrial Dysfunction Pathway

Both chlordecone and monohydrochlordecone have been shown to affect mitochondrial function.[1][6] This interaction can lead to a cascade of events culminating in cellular stress.

Discussion and Future Directions

The available data suggest that monohydrochlordecone is less toxic than its parent compound, chlordecone, in terms of its pro-angiogenic and mitochondrial effects. It also appears to be non-genotoxic and non-mutagenic in the assays conducted so far. However, the toxicological database for monohydrochlordecone is far from complete.

Key data gaps that require further investigation include:

-

Quantitative Toxicity Data: Determination of acute (LD50), subchronic, and chronic toxicity, as well as NOAEL and LOAEL values for various endpoints, is essential for a comprehensive risk assessment.

-

Developmental and Reproductive Toxicity: Given the known effects of chlordecone on these endpoints, specific studies on monohydrochlordecone are warranted.

-

Signaling Pathway Analysis: Detailed investigations into the direct effects of monohydrochlordecone on key signaling pathways, such as estrogen receptor and other nuclear receptor pathways, are needed to understand its molecular mechanisms of action.

-

Toxicokinetics: Studies on the absorption, distribution, metabolism, and excretion of monohydrochlordecone are necessary to understand its bioavailability and persistence in biological systems.

Conclusion

This technical guide summarizes the current state of knowledge on the toxicological profile of monohydrochlordecone. While it appears to be less potent than chlordecone in the studied endpoints, significant data gaps remain. Further research is imperative to fully characterize its toxicological properties and to accurately assess the overall health risks associated with exposure to chlordecone and its metabolites. The provided experimental frameworks and pathway diagrams offer a foundation for designing future studies to address these knowledge gaps.

References

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Certified Reference Materials [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Estradiol and chlordecone interactions with the estradiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of Study Design on Developmental and Reproductive Toxicology Study Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Chlorinated Cages: A Technical Guide to the Structural Elucidation of Hydrochlordecone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of hydrochlordecone derivatives, a class of compounds with potential therapeutic applications and complex chemical architectures, presents a significant analytical challenge. This technical guide provides an in-depth overview of the core methodologies and data interpretation strategies essential for the unambiguous characterization of these molecules. By integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, researchers can confidently determine the three-dimensional structure, connectivity, and stereochemistry of these intricate compounds.

The Analytical Triad: Core Techniques for Structural Elucidation

The definitive structural assignment of hydrochlordecone derivatives relies on a synergistic approach employing three principal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivities of atoms within a molecule in solution. For hydrochlordecone derivatives, a suite of 1D and 2D NMR experiments is typically required for complete structural assignment.

B. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular formula, a critical first step in structural elucidation. Tandem mass spectrometry (MS/MS) experiments provide valuable insights into the fragmentation patterns of the molecule, which can help to identify structural motifs and the location of substituents.

C. X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] For complex stereoisomers of hydrochlordecone derivatives, X-ray crystallography is often the only technique that can definitively establish the absolute configuration.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable structural elucidation. The following sections outline the key methodologies for the analysis of hydrochlordecone derivatives.

NMR Spectroscopy

A comprehensive NMR analysis of a hydrochlordecone derivative typically involves the following steps:

Sample Preparation:

-

Dissolve 5-10 mg of the purified hydrochlordecone derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

-

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

-

For certain experiments, degassing the sample by bubbling with an inert gas (e.g., argon) may be necessary to remove dissolved oxygen, which can interfere with relaxation measurements.

Data Acquisition: A standard suite of NMR experiments for a novel hydrochlordecone derivative would include:

-

¹H NMR: To determine the number and chemical environment of protons.

-

¹³C{¹H} NMR: To determine the number and chemical environment of carbon atoms.

-

DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

Mass Spectrometry

The following protocol outlines a general procedure for the analysis of hydrochlordecone derivatives by LC-MS/MS.

Sample Preparation:

-

Prepare a stock solution of the purified hydrochlordecone derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Perform serial dilutions to prepare working solutions in the range of 1-100 µg/mL.

-

For analysis from biological matrices, a sample extraction and clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is required.[4][5][6]

LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution program using water and acetonitrile or methanol, both typically containing 0.1% formic acid to promote ionization.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is commonly used.

-

Full Scan MS: Acquire high-resolution full scan mass spectra to determine the accurate mass of the molecular ion and confirm the elemental composition.

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. The fragmentation pattern provides valuable structural information.

-

X-ray Crystallography

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.

Crystallization:

-

Purification: The compound must be of high purity (>95%) for successful crystallization.

-

Solvent Selection: Screen a wide range of solvents and solvent mixtures to find conditions where the compound has moderate solubility.

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days or weeks.[7]

-

Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble, and place this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: Slowly cool a saturated solution of the compound to induce crystallization.

-

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

-

The diffraction pattern is collected as a series of images.

-

The collected data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular structure.

Data Presentation

Quantitative data from these analytical techniques should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Hydrochlordecone Derivative

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |

| 1 | 75.2 | 3.85 | d | 8.5 | H-2 | C-2, C-3, C-10 |

| 2 | 58.9 | 4.12 | dd | 8.5, 3.2 | H-1, H-3 | C-1, C-3, C-4 |

| 3 | 135.1 | - | - | - | - | - |

| ... | ... | ... | ... | ... | ... | ... |

Table 2: High-Resolution Mass Spectrometry and MS/MS Fragmentation Data for a Hydrochlordecone Derivative

| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Proposed Formula | MS/MS Fragment Ions (m/z) |

| [M+H]⁺ | 454.7891 | 454.7885 | -1.3 | C₁₀H₃Cl₉O | 419.8123, 383.8355, 348.8587 |

| [M-Cl]⁺ | 419.8123 | 419.8119 | -1.0 | C₁₀H₃Cl₈O | 383.8355, 348.8587 |

Table 3: Crystallographic Data for a Hydrochlordecone Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.234(2) |

| b (Å) | 15.678(3) |

| c (Å) | 12.456(2) |

| β (°) | 98.76(1) |

| Volume (ų) | 1978.9(7) |

| Z | 4 |

| R-factor | 0.035 |

Visualization of Workflows and Relationships

Visualizing the experimental workflows and the logical relationships between different analytical techniques can greatly aid in understanding the overall process of structural elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. chlordecone-infos.fr [chlordecone-infos.fr]

- 5. Chlordecone determination in serum by LC-MS/MS and the importance of low limit of detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. unifr.ch [unifr.ch]

The Slow Transformation: A Technical Guide to the Natural Formation of 5b-Hydrochlordecone in Contaminated Soils

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlordecone (CLD), a persistent organochlorine pesticide, has led to long-term contamination of soils, particularly in the French West Indies. While notoriously recalcitrant, evidence increasingly points to its slow, natural transformation into various metabolites, including 5b-hydrochlordecone (5b-hydroCLD). This technical guide provides an in-depth analysis of the natural formation of 5b-hydroCLD in contaminated soils. It synthesizes findings from key research, offering detailed experimental protocols, quantitative data, and a deeper look into the transformation pathways. This guide is intended to be a valuable resource for researchers investigating the environmental fate of chlordecone and for professionals involved in the development of remediation strategies.

Introduction

The environmental persistence of chlordecone poses significant ecological and health risks. For many years, it was believed that chlordecone was virtually inert in the soil environment. However, research has revealed the presence of its degradation products, such as 5b-hydrochlordecone, in contaminated soils at concentrations that cannot be attributed to impurities in the original pesticide formulations alone. Studies have shown that the ratio of 5b-hydroCLD to CLD is significantly higher in soils than in the commercial formulations, providing strong evidence for its in-situ formation over extended periods.[1][2][3] This transformation is a critical aspect of understanding the long-term environmental behavior of chlordecone and for developing effective bioremediation or assisted natural attenuation strategies.

The formation of 5b-hydrochlordecone is primarily attributed to reductive dechlorination processes, which can be driven by both biotic and abiotic factors within the soil matrix. Anaerobic conditions are considered to be a key driver for these transformations.[4][5]

Quantitative Evidence of 5b-Hydrochlordecone Formation

The most compelling evidence for the natural formation of 5b-hydrochlordecone comes from comparative analyses of contaminated soils and commercial chlordecone formulations.

| Parameter | Commercial Formulations | Contaminated Soils (Martinique) | Reference |

| 5b-hydroCLD/CLD Ratio | Low (considered an impurity) | 25 times greater than in commercial formulations | [1][2][3] |

| Concentration of CLD | Not applicable | Varies significantly depending on the level of contamination | [6][7] |

| Concentration of 5b-hydroCLD | Not applicable | Detected in soils where chlordecone is present | [1][2] |

Microcosm studies provide further quantitative insights into the transformation of chlordecone under controlled anaerobic conditions. These studies have demonstrated the disappearance of chlordecone over time, with the concurrent appearance of various hydrochlordecone isomers, including monohydro-, dihydro-, and trihydrochlordecone derivatives.[4][8] While specific formation rates for 5b-hydrochlordecone are not always detailed, the overall reductive dechlorination process is consistently observed.

Experimental Protocols

Understanding the methodologies used to study the formation of 5b-hydrochlordecone is crucial for replicating and building upon existing research. This section details the key experimental protocols cited in the literature.

Soil Microcosm Setup for Anaerobic Degradation Studies

This protocol is a synthesis of methodologies described in studies investigating the microbial degradation of chlordecone under anaerobic conditions.[4][5]

Objective: To simulate and monitor the anaerobic transformation of chlordecone in a controlled laboratory environment.

Materials:

-

Chlordecone-contaminated soil and/or sludge from a relevant site (e.g., French West Indies).

-

Anaerobic mineral medium.

-

Electron donors (e.g., ethanol, acetone).

-

Serum bottles (160 mL).

-

Butyl rubber stoppers and aluminum crimp seals.

-

Anaerobic chamber or glove box.

-

Gas mixture (e.g., N₂/CO₂/H₂).

Procedure:

-

Preparation: Inside an anaerobic chamber, add a defined amount of contaminated soil or sludge to each serum bottle.

-

Medium Addition: Add anaerobic mineral medium to the bottles, leaving a headspace.

-

Spiking: If required, spike the microcosms with a known concentration of chlordecone, typically dissolved in a carrier solvent like methanol.

-

Electron Donor Addition: Amend the microcosms with electron donors to stimulate microbial activity.

-

Sealing: Seal the bottles with butyl rubber stoppers and aluminum crimps.

-

Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., room temperature or 30°C).

-

Monitoring: Periodically sample the liquid and/or soil phases for analysis of chlordecone and its transformation products. Control microcosms (e.g., sterile controls) should be included to differentiate between biotic and abiotic processes.

Sample Extraction from Soil for Chlordecone and 5b-Hydrochlordecone Analysis

This protocol outlines a general procedure for the extraction of chlordecone and its metabolites from soil samples for subsequent analysis.[9][10][11]

Objective: To efficiently extract chlordecone and 5b-hydrochlordecone from the soil matrix.

Materials:

-

Soil sample.

-

Extraction solvent (e.g., dichloromethane, hexane/acetone mixture).

-

Anhydrous sodium sulfate.

-

Sonication bath.

-

Centrifuge.

-

Rotary evaporator or nitrogen evaporator.

-

Solid-phase extraction (SPE) cartridges (e.g., Florisil) for cleanup.

Procedure:

-

Sample Preparation: Air-dry and sieve the soil sample. Mix a known weight of the soil with anhydrous sodium sulfate to remove moisture.

-

Extraction: Add the extraction solvent to the soil sample. Sonicate the mixture for a defined period (e.g., 15-30 minutes) to enhance extraction efficiency.

-

Separation: Centrifuge the sample to separate the solvent from the soil particles.

-

Repeat: Repeat the extraction process on the soil residue two more times, combining the solvent extracts.

-

Cleanup (Optional but Recommended): Pass the combined extract through an SPE cartridge to remove interfering substances.

-

Concentration: Concentrate the cleaned extract to a small volume using a rotary evaporator or a stream of nitrogen.

-

Reconstitution: Reconstitute the final extract in a suitable solvent for analysis (e.g., hexane for GC-MS, methanol for LC-MS).

Analytical Quantification by Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the quantification of chlordecone and 5b-hydrochlordecone.

3.3.1. GC-MS Protocol [10][11]

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector: Split/splitless or programmed temperature vaporization (PTV) injector.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds of interest.

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions for chlordecone and 5b-hydrochlordecone.

3.3.2. LC-MS/MS Protocol [4][9][12][13]

-

Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.

-

Column: A reverse-phase C18 or similar column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like ammonium acetate.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.

Transformation Pathways

The formation of 5b-hydrochlordecone from chlordecone is a reductive dechlorination reaction where a chlorine atom is replaced by a hydrogen atom. This can occur through both biotic and abiotic pathways.

Biotic Pathway

Microorganisms in the soil, particularly under anaerobic conditions, can mediate the reductive dechlorination of chlordecone. While the specific enzymes and microbial species responsible for the formation of the 5b isomer are not yet fully elucidated, it is hypothesized that anaerobic bacteria, potentially including dehalorespiring bacteria, play a significant role.[4] These microorganisms use chlordecone as an electron acceptor in their metabolic processes.

Caption: Biotic transformation of chlordecone to 5b-hydrochlordecone by anaerobic bacteria.

Abiotic Pathway

Abiotic reductive dechlorination can also contribute to the formation of 5b-hydrochlordecone. This process can be mediated by reduced minerals in the soil, such as ferrous iron (Fe²⁺), or by certain organic molecules.[2] These abiotic reductants can donate electrons to the chlordecone molecule, leading to the cleavage of a carbon-chlorine bond and its replacement with a carbon-hydrogen bond.

Caption: Abiotic transformation of chlordecone to 5b-hydrochlordecone via abiotic reductants.

Overall Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample collection to the identification and quantification of 5b-hydrochlordecone.

Caption: General workflow for the analysis of 5b-hydrochlordecone in soil samples.

Conclusion

The natural formation of 5b-hydrochlordecone is a slow but significant process in chlordecone-contaminated soils. Both biotic and abiotic reductive dechlorination pathways contribute to this transformation, particularly under anaerobic conditions. The evidence strongly suggests that the presence of 5b-hydrochlordecone is not merely due to impurities in the original formulations but is a result of long-term environmental degradation.

For researchers and professionals in drug development and environmental remediation, understanding the mechanisms and rates of this transformation is crucial. Further research is needed to isolate and characterize the specific microorganisms and enzymatic systems involved in the biotic pathways and to quantify the influence of various soil parameters on the rate of 5b-hydrochlordecone formation. This knowledge will be instrumental in developing effective and sustainable strategies to manage and remediate chlordecone-contaminated sites.

References

- 1. Natural transformation of chlordecone into 5b-hydrochlordecone in French West Indies soils: statistical evidence for investigating long-term persistence of organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evidence for extensive anaerobic dechlorination and transformation of the pesticide chlordecone (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. battelle.org [battelle.org]

- 6. Chlordecone in Martinique: very high contamination levels in earthworms | Cirad [cirad.fr]

- 7. atmos.earth [atmos.earth]

- 8. Frontiers | Microbial Transformation of Chlordecone and Two Transformation Products Formed During in situ Chemical Reduction [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chlordecone-infos.fr [chlordecone-infos.fr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Detection of chlordecone by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of Chlordecone: Unraveling the Role of Hydrochlordecone in its Long-Term Persistence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlordecone, a persistent organochlorine pesticide, has left a lasting environmental footprint, particularly in regions where it was extensively used. Its remarkable stability and resistance to degradation have resulted in long-term contamination of soils, water systems, and biota, posing significant risks to ecosystems and human health. While chlordecone itself is notoriously persistent, its environmental transformation product, hydrochlordecone, plays a crucial, yet complex, role in the overall persistence and bioavailability of this hazardous compound. This technical guide provides a comprehensive overview of the current scientific understanding of hydrochlordecone's influence on the long-term fate of chlordecone, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Data Presentation: Quantitative Insights into Chlordecone and Hydrochlordecone Persistence

The long-term persistence of chlordecone is intrinsically linked to its slow transformation into metabolites such as 5b-hydrochlordecone. The following tables summarize key quantitative data that highlight the dynamics of this transformation and the comparative properties of these two compounds.

Table 1: Ratio of 5b-Hydrochlordecone to Chlordecone in Environmental Samples

| Matrix | Ratio of 5b-Hydrochlordecone to Chlordecone | Reference |

| Commercial Chlordecone Formulations | Baseline (impurity) | [1] |

| Contaminated Soils (French West Indies) | 25 times greater than in commercial formulations | [1] |

Table 2: Physicochemical and Toxicological Properties of Chlordecone and 5b-Hydrochlordecone

| Property | Chlordecone | 5b-Hydrochlordecone | Reference |

| Water Solubility | Lower | Higher | [2] |

| Octanol-Water Partition Coefficient (Kow) | Higher | Lower | [2] |

| Bioaccumulation Potential | High | Lower than Chlordecone | [2] |

| Toxicity | Higher | Generally considered less toxic | [2] |

Table 3: Bioconcentration and Half-Life of Chlordecone

| Parameter | Value | Matrix/Organism | Reference |

| Bioconcentration Factor (BCFw) | 440 - 27,200 | Zooplankton | [3] |

| Blood Half-Life | 120 - 160 days | Humans | [4] |

| Dissipation Half-Life (DT50) in Soil | Debated (estimates range, with some suggesting ~5 years, though this is contested) | French West Indies Soils | [5] |

Experimental Protocols: Methodologies for Analysis

The accurate quantification of chlordecone and hydrochlordecone in various environmental and biological matrices is fundamental to understanding their fate and transport. Below are detailed summaries of commonly employed experimental protocols.

Protocol 1: Extraction and Analysis of Chlordecone and Hydrochlordecone from Soil

Objective: To quantify the concentration of chlordecone and its metabolites in soil samples.

Methodology:

-

Sample Preparation:

-

Soil samples are air-dried and sieved to ensure homogeneity.

-

A known mass of the soil sample is mixed with a surrogate standard (e.g., ¹³C₁₀-chlordecone) to correct for extraction inefficiencies.

-

The sample is homogenized in a phosphate buffer with anhydrous sodium sulfate to enhance extraction.

-

-

Extraction:

-

Pressurized Liquid Extraction (PLE) or Soxhlet Extraction: The homogenized soil is extracted with an organic solvent mixture, such as dichloromethane/acetone, at elevated temperature and pressure.

-

Solid-Phase Microextraction (SPME): A fused silica fiber coated with a suitable polymer is exposed to a slurry of the soil sample. The analytes partition onto the fiber.

-

-

Clean-up:

-

The crude extract is purified using solid-phase extraction (SPE) with a sorbent like Florisil to remove interfering compounds.

-

-

Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The purified extract is injected into a gas chromatograph for separation of chlordecone and hydrochlordecone. The separated compounds are then detected and quantified by a mass spectrometer, often operating in selected ion monitoring (SIM) mode for enhanced sensitivity.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for analyzing a wider range of metabolites and can be employed for samples that are not readily amenable to GC analysis.

-

Protocol 2: Analysis of Chlordecone and Hydrochlordecone in Water

Objective: To determine the concentration of dissolved chlordecone and its metabolites in water samples.

Methodology:

-

Sample Collection and Preservation:

-

Water samples are collected in glass bottles and preserved by acidification (e.g., with HCl to pH ~1.5) to prevent microbial degradation.

-

-

Extraction:

-

Liquid-Liquid Extraction (LLE): The water sample is extracted multiple times with an immiscible organic solvent, such as a mixture of acetone and hexane.

-

Solid-Phase Extraction (SPE): The water sample is passed through a cartridge containing a solid sorbent that retains the analytes of interest. The analytes are then eluted with a small volume of an organic solvent.

-

-

Concentration and Analysis:

-

The organic extract is concentrated under a gentle stream of nitrogen.

-

The concentrated extract is then analyzed by GC-MS or LC-MS/MS as described in Protocol 1.

-

Protocol 3: Quantification of Chlordecone and Metabolites in Biota

Objective: To measure the body burden of chlordecone and its metabolites in biological tissues.

Methodology:

-

Sample Homogenization:

-

Tissue samples (e.g., liver, muscle, fat) are homogenized to a uniform consistency.

-

-

Extraction:

-

The homogenized tissue is extracted with a suitable organic solvent, often after mixing with a drying agent like sodium sulfate.

-

-

Lipid Removal:

-

For fatty tissues, a lipid removal step, such as gel permeation chromatography (GPC) or solid-phase extraction, is necessary to prevent interference during analysis.

-

-

Analysis:

-

The cleaned-up extract is analyzed by GC-MS or LC-MS/MS.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the transformation and biological effects of chlordecone and hydrochlordecone.

Diagram 1: Environmental Transformation of Chlordecone

Caption: Environmental transformation pathway of chlordecone to hydrochlordecone.

Diagram 2: Experimental Workflow for Soil Analysis

Caption: A typical experimental workflow for the analysis of chlordecone in soil.

Diagram 3: Chlordecone's Interaction with Estrogen Receptor Signaling

Caption: Chlordecone's differential interaction with estrogen receptor subtypes.

Diagram 4: Chlordecone-Induced Oxidative Stress

Caption: Signaling pathway of chlordecone-induced oxidative stress.

Diagram 5: Human Metabolism of Chlordecone

Caption: The primary metabolic pathway of chlordecone in humans.

Conclusion

The transformation of chlordecone to hydrochlordecone is a critical factor influencing its long-term environmental persistence. While hydrochlordecone exhibits increased mobility and reduced toxicity compared to its parent compound, its formation signifies a slow but definite natural attenuation process for chlordecone. Understanding the quantitative aspects of this transformation, the intricate experimental methodologies required for its study, and the complex signaling pathways through which both compounds exert their biological effects is paramount for developing effective remediation strategies and for accurately assessing the long-term risks associated with chlordecone contamination. This guide provides a foundational resource for researchers and professionals dedicated to addressing the challenges posed by this persistent environmental pollutant.

References

- 1. Demonstration of major metabolic pathways for chlordecone (kepone) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative fate of an organochlorine, chlordecone, and a related compound, chlordecone-5b-hydro, in soils and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. archimer.ifremer.fr [archimer.ifremer.fr]

- 4. Chlordecone exposure and adverse effects in French West Indies populations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Is a dissipation half-life of 5 years for chlordecone in soils of the French West Indies relevant? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Chlordecone using a Validated LC-MS/MS Analytical Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive analytical method for the quantification of chlordecone in biological and environmental matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation procedure, which ensures high recovery rates and effective removal of matrix interferences. The subsequent LC-MS/MS analysis is performed in negative electrospray ionization mode, utilizing Multiple Reaction Monitoring (MRM) for selective and sensitive detection. This method is suitable for a range of applications, from food safety and environmental monitoring to toxicokinetic studies.

Introduction

Chlordecone is a persistent organochlorine pesticide that was extensively used in the past, leading to long-term environmental contamination and potential human health risks, including associations with various health disorders.[1] Accurate and sensitive quantification of chlordecone in diverse matrices is crucial for assessing exposure levels and understanding its toxicological impact. While various analytical techniques have been employed for chlordecone analysis, LC-MS/MS has emerged as a preferred method due to its high sensitivity and specificity.[2] This document provides a detailed protocol for the quantification of chlordecone, validated to meet stringent regulatory guidelines.

Quantitative Data Summary

The performance of the LC-MS/MS method for chlordecone quantification has been validated across multiple studies and matrices. The following table summarizes key quantitative data, including Limits of Detection (LOD), Limits of Quantification (LOQ), and recovery rates.

| Matrix | LOD (µg/L or µg/kg) | LOQ (µg/L or µg/kg) | Recovery (%) | Reference |

| Animal Livers | - | 1.36 | 70-120 | [3] |

| Serum | 0.007 | 0.02 | - | [1] |

| Urine | - | 0.1 | 70-120 | [4] |

| Feces | - | 3.2 | 70-120 | [4] |

| Water | - | 0.03 (30 ng/L) | - | [5] |

Experimental Protocols

Sample Preparation: QuEChERS Extraction

This protocol is a general guideline and may require optimization based on the specific matrix.

Materials:

-

Homogenized sample (e.g., 10 g of animal tissue or plant material)

-

50 mL centrifuge tubes

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge capable of 4000 rpm

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Shake vigorously for 1 minute to ensure thorough mixing.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately shake for 1 minute to prevent the agglomeration of salts.

-

Centrifuge at 4000 rpm for 5 minutes to separate the layers.

-

Transfer an aliquot of the upper acetonitrile layer to a clean tube containing a mixture of PSA and C18 sorbents for dispersive solid-phase extraction (d-SPE) cleanup.

-

Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 5 mM ammonium acetate

-

Mobile Phase B: Methanol with 5 mM ammonium acetate

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 10 µL

-

Gradient Program:

-

Start at 50% B

-

Linear gradient to 100% B over 8 minutes

-

Hold at 100% B for 4 minutes

-

Return to 50% B in 1 minute

-

Re-equilibrate for 5 minutes

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Capillary Voltage: Optimized for the specific instrument, typically in the range of -2.5 to -4.0 kV

-

Source Temperature: ~300 °C

-

Desolvation Gas Flow: Optimized for the specific instrument

-

Collision Gas: Argon

-

MRM Transitions:

Visualizations

Caption: Experimental workflow for chlordecone quantification.

Caption: MRM signaling pathway for chlordecone detection.

References

- 1. researchgate.net [researchgate.net]

- 2. aensiweb.com [aensiweb.com]

- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 4. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]

- 5. agilent.com [agilent.com]

Application Note & Protocol: Solid-Phase Extraction (SPE) for Hydrochlordecone Analysis in Water Samples

Introduction

Chlordecone (CLD), a persistent organochlorine pesticide, and its primary metabolite, hydrochlordecone (HCLD), are environmental contaminants of significant concern due to their toxicity and persistence in aquatic ecosystems.[1][2][3] Accurate and sensitive quantification of these compounds in water is crucial for environmental monitoring and risk assessment. Solid-Phase Extraction (SPE) has emerged as a robust and efficient technique for the pre-concentration and clean-up of chlordecone and its derivatives from aqueous matrices prior to chromatographic analysis.[4][5] This application note provides a detailed protocol for the extraction of hydrochlordecone from water samples using SPE, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Solid-Phase Extraction

Solid-phase extraction is a sample preparation technique that separates components of a mixture in a liquid sample (mobile phase) by their differential adsorption to a solid sorbent (stationary phase).[5] For nonpolar compounds like hydrochlordecone in a polar matrix like water, a reversed-phase SPE sorbent, such as C18, is commonly employed. The general steps involve:

-

Conditioning: The sorbent is treated with a solvent to activate it for sample retention.[6]

-

Equilibration: The sorbent is flushed with a solution similar in composition to the sample matrix to ensure optimal retention.[6]

-

Sample Loading: The water sample is passed through the sorbent, where the analyte of interest is retained.[6]

-

Washing: Interfering substances are removed by washing the sorbent with a solvent that does not elute the analyte.[6]

-

Elution: The analyte is recovered from the sorbent using a small volume of a strong organic solvent.[6]

This process effectively concentrates the analyte and removes matrix components that could interfere with subsequent analysis.

Experimental Protocols

This section details the methodology for the solid-phase extraction of hydrochlordecone from water samples.

1. Sample Collection and Preservation

-

Collect water samples in clean amber glass bottles to prevent photodegradation.

-

To inhibit microbial degradation, samples should be stored at 4°C and extracted as soon as possible.

-

If residual chlorine is present, dechlorinate the sample by adding 50 mg of sodium sulfite per liter of water.[7]

2. Solid-Phase Extraction (SPE) Protocol

-

SPE Cartridge: C18 cartridges (e.g., 1000 mg/6 mL) are recommended.[7][8]

-

Apparatus: An automated SPE system or a manual vacuum manifold can be used.[7][8]

-

Procedure:

-

Conditioning:

-

Equilibration:

-

Equilibrate the cartridge by passing 10 mL of deionized water (pH adjusted to 2 with hydrochloric acid) through it.[7] Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Washing (Optional):

-

After loading, the cartridge can be washed with a small volume of deionized water to remove any remaining polar impurities.

-

Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 5-10 minutes to remove residual water.[9]

-

-

Elution:

-

Elute the retained analytes by passing a suitable organic solvent through the cartridge. A common elution solvent mixture is ethyl acetate and dichloromethane.[7]

-

Specifically, add 5 mL of ethyl acetate to the original sample container, rinse, and pass the solvent through the cartridge to collect the eluate. Repeat this step with 5 mL of dichloromethane.[7]

-

-

Concentration and Reconstitution:

-

Quantitative Data Summary

The following table summarizes the performance data for the analysis of chlordecone and its derivatives in water samples using SPE-based methods.

| Analyte(s) | SPE Sorbent | Analytical Method | Recovery (%) | LOD | LOQ | Reference |

| Chlordecone | Not Specified | SPME-GC-MS/MS | - | 0.5 ng/L | 2.0 ng/L | [4] |

| Chlordecone | Florisil | GC-ECD | >80% | 20 ng/L | - | [1] |

| 20 Organochlorine Pesticides (including Chlordecone) | C18 | GC-ECD | Good recovery (analyte-specific data not provided) | - | - | [7] |

| 8 Organophosphorus Pesticides | HyperSep™ Retain PEP | GC-NPD | 83-100% | 0.02–0.1 µg/L | - | [10] |

| 14 Illicit Drugs | Oasis HLB | LC-MS/MS | 71-104% | 0.01-1.54 ng/L | 0.03-5.13 ng/L | [11] |

Note: Data for hydrochlordecone specifically is often grouped with chlordecone or other organochlorine pesticides. The provided data represents the general performance of SPE methods for these types of analytes.

Workflow Diagram

Caption: Workflow for SPE of hydrochlordecone in water.

Conclusion

Solid-phase extraction using C18 cartridges is a highly effective method for the extraction and pre-concentration of hydrochlordecone from water samples. The protocol outlined in this application note provides a reliable and reproducible workflow for achieving low detection limits and good analyte recovery. This method is suitable for routine environmental monitoring and research applications involving the analysis of chlordecone and its metabolites in aqueous matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of surface water reveals land pesticide contamination: an application for the determination of chlordecone-polluted areas in Guadeloupe, French West Indies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agritrop.cirad.fr [agritrop.cirad.fr]

- 5. elgalabwater.com [elgalabwater.com]

- 6. agilent.com [agilent.com]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. documents.thermofisher.cn [documents.thermofisher.cn]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. thermoscientific.fr [thermoscientific.fr]

- 11. SPE and LC-MS/MS determination of 14 illicit drugs in surface waters from the Natural Park of L'Albufera (València, Spain) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analysis of Chlordecone in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a comprehensive overview and a detailed protocol for the quantitative analysis of chlordecone, a persistent organochlorine pesticide, in environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are intended for researchers, scientists, and professionals in environmental monitoring and drug development. This document outlines sample preparation procedures, GC-MS instrument parameters, and data analysis techniques. Quantitative data from various studies are summarized for comparative purposes, and a detailed experimental workflow is visualized.

Introduction

Chlordecone (CLD) is a synthetic chlorinated pesticide formerly used extensively in agriculture, particularly in banana plantations.[1][2] Due to its chemical stability, it is highly persistent in the environment, leading to long-term contamination of soil, water, and biota.[1][2] Concerns over its toxicity and potential health effects necessitate sensitive and reliable analytical methods for its detection and quantification in various environmental samples.[3] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of chlordecone due to its high sensitivity, selectivity, and ability to provide structural confirmation.[4] This application note details a robust GC-MS method for chlordecone analysis.

Experimental Protocols

Sample Preparation: Solid and Aqueous Matrices

A critical step in the analysis of chlordecone is its efficient extraction from the sample matrix. The choice of extraction method depends on the sample type (e.g., soil, water, dust). The use of an isotopically labeled internal standard, such as ¹³C₁₀-chlordecone, is highly recommended to ensure accurate quantification by correcting for matrix effects and variations in extraction efficiency.[1][4]

a) Accelerated Solvent Extraction (ASE) for Soil and Dust Samples

This method is suitable for solid samples like soil and indoor dust.[3][5]

-

Sample Pre-treatment: Air-dry the soil or dust sample at 40°C, then crush and sieve it through a 2 mm mesh to ensure homogeneity.[5]

-

Spiking with Internal Standard: Weigh approximately 10 g of the homogenized sample into an extraction cell. Spike the sample with a known amount of ¹³C₁₀-chlordecone solution.

-

Extraction: Place the cell in an Accelerated Solvent Extractor (ASE). Perform the extraction using a mixture of hexane and ethyl acetate (e.g., 85:15 v/v) at an elevated temperature (e.g., 100°C) and pressure.[3][5] A temperature of 100°C has been shown to provide good extraction efficiency without degrading chlordecone.[5]

-

Cleanup: The resulting extract may contain interfering co-extractives. A cleanup step using a solid-phase extraction (SPE) cartridge, such as Florisil, is necessary.[4][5]

-

Condition a Florisil cartridge with an appropriate solvent (e.g., hexane).

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences.

-

Elute the chlordecone with a solvent of higher polarity, such as a mixture of hexane and acetone.

-

-

Concentration: Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., cyclohexane or dichloromethane) for GC-MS analysis.[4][5]

b) Solid-Phase Microextraction (SPME) for Water Samples

SPME is a solvent-free extraction technique suitable for aqueous samples, offering simplicity and reduced analysis time.[6]

-

Sample Preparation: Place a known volume of the water sample (e.g., 18.5 mL) into a vial.[6]

-

Spiking: Add the internal standard (¹³C₁₀-chlordecone) to the sample.[6]

-

Extraction: Expose a PDMS-DVB (polydimethylsiloxane/divinylbenzene) SPME fiber to the sample. Extraction can be performed by direct immersion. Heating the sample (e.g., to 80°C) and agitating can improve extraction efficiency. An extraction time of 10-30 minutes is typical.[6][7]

-

Desorption: After extraction, retract the fiber and insert it into the hot GC inlet for thermal desorption of the analytes onto the GC column.

Note on Derivatization: Chlordecone is a volatile and thermally stable compound, making it directly amenable to GC analysis. Therefore, a derivatization step is generally not required.

GC-MS Instrumentation and Conditions

The following parameters provide a general guideline for the GC-MS analysis of chlordecone. Optimization may be required based on the specific instrument and sample matrix.

| Parameter | Typical Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent[7] |

| Injector | Programmable Temperature Vaporization (PTV) or Split/Splitless |

| Injection Volume | 1-20 µL (large volume injection is possible with PTV)[5] |

| Injector Temperature | Ramped, e.g., 55°C (1.5 min) to 300°C at 200°C/min[5] |

| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |